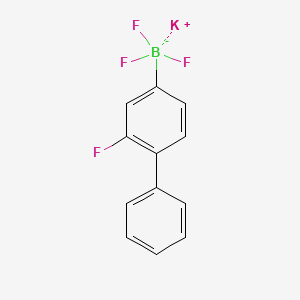

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate is a useful research compound. Its molecular formula is C12H8BF4K and its molecular weight is 278.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, also known as Potassium trifluoro(2-fluorobiphenyl-4-yl)borate, is a specialty product used in proteomics research applications

Mode of Action

It’s known that this compound is used in proteomics research applications , which suggests it may interact with proteins or other biomolecules to exert its effects.

Biochemical Pathways

Given its use in proteomics research

Result of Action

As a compound used in proteomics research , it’s likely to have effects at the molecular level, potentially influencing protein structure or function.

生物活性

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate, a compound with the CAS number 850623-57-3, is a specialized boron-containing reagent that has garnered interest in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current literature.

Chemical Structure and Properties

This compound is characterized by its unique trifluoroborate moiety attached to a fluorinated biphenyl structure. The presence of fluorine atoms enhances its reactivity and solubility in organic solvents, making it a valuable reagent in synthetic chemistry.

Synthesis Methods

This compound can be synthesized using several methods, including:

- Suzuki-Miyaura Coupling : This method allows for the formation of biphenyl compounds through the coupling of aryl halides with boronic acids in the presence of palladium catalysts. The trifluoroborate salt serves as a stable precursor for these reactions .

- Fluoro-Deboronation : Selective fluoro-deboronation strategies have been explored for the synthesis of fluorinated biphenyls, highlighting the utility of trifluoroborates in generating fluorinated products .

Case Studies

- Antimicrobial Activity : A study investigating various biphenyl derivatives found that compounds with trifluoroborate groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The mechanism was attributed to increased lipophilicity and membrane permeability .

- Cancer Research : In a recent investigation, a series of fluorinated biphenyls were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential as lead compounds for further development .

Table: Summary of Biological Activities

科学的研究の応用

Organic Synthesis

Potassium (2-fluorobiphenyl-4-yl)trifluoroborate serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. Its fluorinated aryl structure allows for selective functionalization, which is critical in the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Borylation Reactions: This compound can participate in borylation reactions, where it acts as a boron source for the introduction of aryl groups into organic molecules. This is particularly useful in synthesizing complex organic compounds that require precise functional group placements.

| Reaction Type | Description | Reference |

|---|---|---|

| Borylation | Introduction of boron into organic substrates | |

| Cross-Coupling | Formation of carbon-carbon bonds via coupling reactions |

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the synthesis of bioactive compounds. Its ability to introduce fluorine into molecular structures can enhance the pharmacological properties of drug candidates.

Case Study:

A study demonstrated that derivatives synthesized using this compound exhibited improved binding affinity to biological targets compared to their non-fluorinated counterparts, highlighting the importance of fluorination in drug design .

Environmental and Safety Considerations

While this compound has promising applications, it is essential to consider its environmental impact and safety profile. According to safety data sheets, the compound may cause eye irritation and should be handled with appropriate personal protective equipment (PPE) .

特性

IUPAC Name |

potassium;trifluoro-(3-fluoro-4-phenylphenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BF4.K/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9;/h1-8H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOWNGROMWKEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C2=CC=CC=C2)F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BF4K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635757 |

Source

|

| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-57-3 |

Source

|

| Record name | Borate(1-), trifluoro(2-fluoro[1,1′-biphenyl]-4-yl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(2-fluoro[1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。